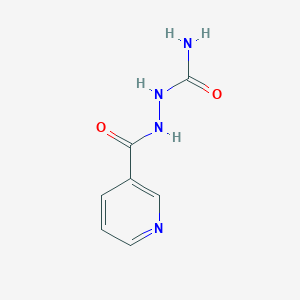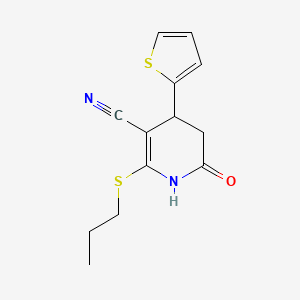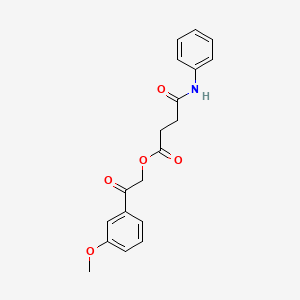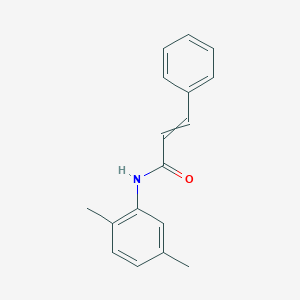
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide is a chemical compound that features a pyridine ring attached to a hydrazinecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of pyridine-3-carboxylic acid with hydrazinecarboxamide under specific conditions. One common method includes:
Starting Materials: Pyridine-3-carboxylic acid and hydrazinecarboxamide.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.
Purification: The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Produces pyridine oxides.
Reduction: Yields various hydrazine derivatives.
Substitution: Results in substituted pyridine derivatives.
科学的研究の応用
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.
Materials Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide is unique due to its specific structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions. This versatility makes it valuable in both research and industrial applications.
特性
CAS番号 |
98277-31-7 |
|---|---|
分子式 |
C7H8N4O2 |
分子量 |
180.16 g/mol |
IUPAC名 |
(pyridine-3-carbonylamino)urea |
InChI |
InChI=1S/C7H8N4O2/c8-7(13)11-10-6(12)5-2-1-3-9-4-5/h1-4H,(H,10,12)(H3,8,11,13) |
InChIキー |
SAZRDMBNSXYCLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12459434.png)
![N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine](/img/structure/B12459452.png)
![2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459459.png)
![3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)](/img/structure/B12459477.png)

![2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12459484.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B12459491.png)
![4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)
![(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12459506.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12459507.png)


![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)
